2,4-Hexadiene, 3,4-dimethyl-, (E,Z)-
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Overview
Description
2,4-Hexadiene, 3,4-dimethyl-, (E,Z)- is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. The (E,Z) notation indicates the specific geometric configuration of the double bonds in the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadiene, 3,4-dimethyl-, (E,Z)- can be achieved through several methods. One common approach involves the use of cross-metathesis reactions. In this process, alkenes are transformed into new alkenes through the exchange of alkylidene groups. The reaction typically requires a catalyst, such as a ruthenium-based complex, and is carried out under controlled conditions to ensure the desired (E,Z) configuration .
Industrial Production Methods
Industrial production of 2,4-Hexadiene, 3,4-dimethyl-, (E,Z)- often involves large-scale metathesis reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadiene, 3,4-dimethyl-, (E,Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: The double bonds in the molecule can participate in electrophilic addition reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens and hydrogen halides are typical reagents for electrophilic addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction produces alkanes. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
2,4-Hexadiene, 3,4-dimethyl-, (E,Z)- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of diene reactivity and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research explores its use in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It serves as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Hexadiene, 3,4-dimethyl-, (E,Z)- involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Similar Compounds
- (E,E)-2,4-Hexadiene, 3,4-dimethyl-
- (Z,Z)-2,4-Hexadiene, 3,4-dimethyl-
Uniqueness
2,4-Hexadiene, 3,4-dimethyl-, (E,Z)- is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. The (E,Z) configuration can lead to different stereochemical outcomes compared to its (E,E) and (Z,Z) counterparts .
Properties
CAS No. |
2417-88-1 |
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Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(2E,4Z)-3,4-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6+ |
InChI Key |
PBGBMQLUDCDJQJ-CGXWXWIYSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=C\C)/C |
Canonical SMILES |
CC=C(C)C(=CC)C |
Origin of Product |
United States |
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